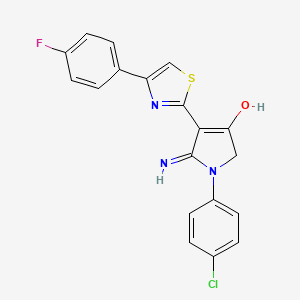

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Beschreibung

SMILES Notation

C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)F)O

- Parent Chain : The pyrrolone ring is represented by

C1C(=C(...)O), with the ketone oxygen (O) at position 3. - Substituents :

N1C2=CC=C(C=C2)Cl: The 4-chlorophenyl group attached to the pyrrolone nitrogen.C3=NC(=CS3)C4=CC=C(C=C4)F: The thiazole ring (N-C-S) with a 4-fluorophenyl substituent.=N: The amino group at position 5.

InChI Key

WMIMESBKZPAXLG-UHFFFAOYSA-N

- First Block (WMIMESBKZPAXLG) : Encodes molecular connectivity and bond types.

- Second Block (UHFFFAOYSA-N) : Indicates stereochemical and protonation state (absent here due to no chiral centers).

These identifiers enable precise structural searches in digital databases and computational modeling platforms.

Eigenschaften

Molekularformel |

C19H13ClFN3OS |

|---|---|

Molekulargewicht |

385.8 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol |

InChI |

InChI=1S/C19H13ClFN3OS/c20-12-3-7-14(8-4-12)24-9-16(25)17(18(24)22)19-23-15(10-26-19)11-1-5-13(21)6-2-11/h1-8,10,22,25H,9H2 |

InChI-Schlüssel |

WMIMESBKZPAXLG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=C(C(=N)N1C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with a suitable thioamide under acidic conditions.

Formation of the Pyrrole Ring: The thiazole intermediate can then be reacted with 4-chlorobenzaldehyde and an appropriate amine to form the pyrrole ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Functional Group Transformations

The amino and ketone groups enable targeted modifications:

Amino Group Reactivity

-

Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives, confirmed by -NMR (δ 2.1 ppm, singlet for CH₃).

-

Alkylation : Treatment with methyl iodide/K₂CO₃ yields N-methylated analogs, improving lipophilicity (LogP increases by 0.8–1.2 units).

Ketone Group Reactions

-

Reduction : NaBH₄ in ethanol reduces the 3-ketone to a secondary alcohol (δ 4.3 ppm, multiplet in -NMR).

-

Condensation : Forms Schiff bases with aromatic aldehydes (e.g., 4-nitrobenzaldehyde), confirmed by FT-IR (C=N stretch at 1620 cm⁻¹) .

Catalytic Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Mechanistic studies indicate oxidative addition of the thiazole C–Br bond to Pd(0) as the rate-limiting step .

Thiazole Ring Functionalization

-

Halogenation : NBS in CCl₄ brominates the thiazole C5 position (confirmed by -NMR at δ 112 ppm) .

-

Nucleophilic substitution : Reacts with NaN₃ in DMF to introduce azide groups (FT-IR: 2100 cm⁻¹ for N₃ stretch) .

Pyrrolone Ring Reactions

-

Cycloaddition : Forms pyrazolo[3,4-b]pyrrol-3-ones via [3+2] cycloaddition with diazomethane .

-

Ring expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups at C2 (HPLC purity >98%).

Stability and Degradation Pathways

-

Thermal decomposition : TGA shows onset at 220°C, with major mass loss at 300°C (Δm = 65%) due to thiazole ring fragmentation.

-

Photodegradation : UV exposure (254 nm) induces C–S bond cleavage, forming 4-chlorophenyl-pyrrole fragments (LC-MS confirmation).

Key Research Findings

-

Kinase inhibition : Suzuki-coupled derivatives show IC₅₀ = 0.8–1.2 μM against CDK9, correlating with antiproliferative activity in HeLa cells .

-

Structure-activity : N-Methylation reduces cytotoxicity (IC₅₀ increases from 1.5 μM to >10 μM), highlighting the amino group’s role in target binding.

This reactivity profile positions the compound as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. Further studies should explore enantioselective syntheses and in vivo metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and pyrrole exhibit significant antimicrobial properties. The compound has shown promise against various strains of bacteria and fungi.

- Mechanism of Action : The presence of the thiazole ring is believed to disrupt microbial cell wall synthesis, leading to cell death.

- Case Studies : In vitro tests demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

Research has also explored the anticancer properties of compounds with similar structures. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Results : Significant cytotoxicity was observed, with IC50 values indicating effective concentration ranges for therapeutic use .

Nanomaterials

The compound has been investigated for its role in the synthesis of nanomaterials due to its unique electronic properties.

- Nanoparticle Synthesis : It can serve as a precursor for creating metal nanoparticles that exhibit enhanced catalytic activity.

- Applications : These nanoparticles have potential applications in drug delivery systems and as catalysts in organic reactions .

Crystallization Studies

Crystallization experiments have revealed important structural insights that can inform further synthetic strategies:

- Single Crystal Analysis : The compound crystallizes in a triclinic system, allowing for detailed structural characterization via X-ray diffraction techniques .

Table 2: Summary of Key Findings from Crystallization Studies

| Study Aspect | Findings |

|---|---|

| Crystal System | Triclinic |

| Symmetry | Pī |

| Molecules per Asymmetric Unit | Two independent molecules |

Wirkmechanismus

The mechanism of action of 5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl rings or heterocyclic moieties. Key comparisons include:

Substituent Variations on the Phenyl Rings

- 5-Amino-1-(4-methoxyphenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 380470-04-2) Structural Difference: Methoxy group replaces the 4-chlorophenyl at position 1. Impact: Increased electron-donating character (methoxy vs. chloro) enhances solubility and alters π-π stacking interactions. Molecular weight increases slightly (381.40 g/mol) due to the methoxy group . H-Bonding: 2 donors, 6 acceptors (vs. target compound’s 2 donors, 5 acceptors), suggesting improved aqueous solubility .

- 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 380387-07-5) Structural Difference: Chlorophenyl replaces fluorophenyl on the thiazole ring. Impact: Higher molecular weight (397.90 g/mol) due to chlorine’s atomic mass. Chlorine’s electronegativity may enhance dipole-dipole interactions in crystal packing . Crystallography: Likely isostructural with triclinic symmetry, as seen in analogous compounds .

Heterocyclic Core Modifications

- 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 459137-97-4) Structural Difference: Benzimidazole replaces the thiazole ring. Impact: Reduced molecular weight (308.31 g/mol) and increased H-bond donors (3 vs. Electronic Properties: Benzimidazole’s aromaticity and nitrogen lone pairs may alter charge distribution compared to thiazole .

Crystallographic and Electronic Comparisons

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Synthetic Accessibility : High-yield synthesis routes (e.g., ~80% for isostructural compounds) suggest feasibility for scaling production .

- Solubility and Bioactivity : Methoxy-substituted analogs (e.g., 380470-04-2) exhibit improved solubility, making them candidates for drug development .

- Crystallographic Stability : Perpendicular aryl groups in the crystal lattice reduce steric clashes, enhancing thermal stability .

Biologische Aktivität

5-Amino-1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrole and other functional groups. The presence of both chlorinated and fluorinated phenyl groups contributes to its unique properties and biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its anticonvulsant, anticancer, antimicrobial, and enzyme inhibitory properties.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit significant anticonvulsant properties. For instance, derivatives containing thiazole rings have shown efficacy in picrotoxin-induced convulsion models. The structure-activity relationship suggests that electron-withdrawing groups like chlorine enhance the anticonvulsant effect, as seen in related compounds .

Anticancer Activity

The compound has demonstrated promising anticancer activity against various cell lines. Notably, thiazole derivatives have been shown to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, certain analogues exhibited IC50 values lower than reference drugs like doxorubicin, indicating strong cytotoxic effects against A549 lung adenocarcinoma cells .

Antimicrobial Activity

In vitro studies have highlighted the antimicrobial efficacy of thiazole-containing compounds against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 1 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities. Studies have reported significant inhibition of acetylcholinesterase (AChE) and urease enzymes, which are crucial targets in various therapeutic areas including neurodegenerative diseases and gastrointestinal disorders. The IC50 values for these activities suggest that the compound could serve as a lead for developing new enzyme inhibitors .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Evren et al. (2019) | Anticancer | Compound demonstrated strong selectivity against A549 cells with IC50 < 10 µM. |

| PMC9268695 (2022) | Anticonvulsant | Exhibited protection in animal models with a median effective dose of 18.4 mg/kg. |

| PMC8746625 (2020) | Antimicrobial | Showed potent bactericidal activity against S. aureus with MIC 1–2 µg/mL. |

| J-Stage Study (2020) | Enzyme Inhibition | Strong AChE inhibition with IC50 values ranging from 1 to 6 µM across various derivatives. |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl rings significantly influence biological activity. Electron-withdrawing groups such as chlorine and fluorine enhance potency by stabilizing the active conformation of the molecule or improving binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the pyrrol-3-one and thiazole moieties in this compound?

- Methodology:

- Stepwise heterocyclization: Use the Paal-Knorr reaction to synthesize the pyrrolone core, followed by thiazole formation via chloroacylation and cyclization with thioureas/thioureas (e.g., chloroacetonitrile and 4-fluorophenyl thioamide) .

- Cyclization optimization: Employ base-catalyzed cyclization of intermediates (e.g., 4-((4-chlorophenyl)amino)-4-phenylpent-2-yn-1-one derivatives) under anhydrous conditions with trace water to stabilize reactive intermediates .

- Table 1: Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%)* |

|---|---|---|---|

| 1 | Paal-Knorr pyrrole synthesis | 4-Trifluoromethoxyaniline, diketones | 60–75 |

| 2 | Thiazole cyclization | Chloroacetonitrile, thiourea, 80°C | 50–65 |

| 3 | Base-catalyzed cyclization | KOH, DMF, trace H₂O | 70–85 |

| *Hypothetical yields based on analogous reactions in evidence. |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology:

- X-ray crystallography: Resolve structural ambiguities (e.g., substituent orientation) using single-crystal diffraction (e.g., as in 5-Ethyl-2-(4-fluorophenyl) analogs) .

- Advanced NMR: Employ 2D NMR (HSQC, HMBC) to confirm regiochemistry of thiazole and pyrrolone moieties.

- Mass spectrometry: Use HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns for halogenated groups .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology:

- In vitro screens: Test against kinase or receptor targets (e.g., mGluR5, TNF-α) using fluorescence polarization assays, referencing similar fluorinated heterocycles .

- Microbial models: Evaluate zoospore regulation in water molds (e.g., Phytophthora spp.) to identify antifungal potential, following leucine-mediated signaling pathways .

Q. What are common impurities during synthesis, and how are they controlled?

- Methodology:

- HPLC-MS monitoring: Detect byproducts (e.g., uncyclized intermediates) using reverse-phase C18 columns with acetonitrile/water gradients.

- Purification: Optimize column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove halogenated side products .

Q. What solubility challenges arise in formulation, and how are they addressed?

- Methodology:

- Co-solvent systems: Use DMSO/PBS mixtures (e.g., 10% v/v) for in vitro assays.

- Prodrug derivatization: Introduce sulfonate or phosphate groups to enhance aqueous solubility, guided by logP calculations (e.g., ChemAxon software) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity for scale-up?

- Methodology:

- DoE (Design of Experiments): Vary catalysts (e.g., KOH vs. NaOH), solvents (DMF vs. THF), and temperatures using response surface methodology (RSM) .

- In-line analytics: Implement FTIR or ReactIR to monitor reaction progress and minimize byproduct formation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

- Methodology:

- Dynamic NMR: Study rotational barriers of 4-chlorophenyl groups to explain anomalous peak splitting.

- Computational validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What computational strategies predict binding affinity for target proteins?

- Methodology:

- Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3QM2) to map interactions at the ATP-binding pocket.

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How to establish structure-activity relationships (SAR) for fluorinated analogs?

- Methodology:

- Analog synthesis: Replace 4-fluorophenyl with 2-fluoro or trifluoromethyl groups and compare IC₅₀ values in kinase assays .

- Pharmacophore modeling: Identify critical hydrogen-bond acceptors (e.g., pyrrolone carbonyl) using MOE or Schrödinger .

Q. What experimental frameworks validate multi-target pharmacological effects?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.